molecular formula C14H11BrN2O2S B5138570 1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole

1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole

Katalognummer: B5138570
Molekulargewicht: 351.22 g/mol
InChI-Schlüssel: FLDAYZVZMGVCPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research to investigate the role of IKK in various cellular processes. IKK is a key regulator of the nuclear factor-kappaB (NF-κB) signaling pathway, which is involved in the regulation of inflammation, immunity, and cell survival. BMS-345541 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκB, the inhibitor of NF-κB.

Wirkmechanismus

1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole acts as a selective inhibitor of IKK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and degradation of IκB, the inhibitor of NF-κB, leading to the inhibition of NF-κB activation. This results in the inhibition of the expression of NF-κB target genes, which are involved in various cellular processes, including inflammation, immunity, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cellular and disease models. For example, this compound has been shown to inhibit the activation of NF-κB in cancer cells, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in various disease models, including rheumatoid arthritis, multiple sclerosis, and sepsis.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole has several advantages and limitations for lab experiments. One advantage is its high selectivity for IKK, which allows for the specific inhibition of IKK without affecting other kinases. Another advantage is its ability to inhibit the activation of NF-κB, which is involved in various cellular processes. However, one limitation is that this compound may have off-target effects on other cellular processes, which may affect the interpretation of the results. Another limitation is that this compound may have variable effects on different cell types, which may limit its use in certain experimental models.

Zukünftige Richtungen

There are several future directions for the use of 1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole in scientific research. One direction is to investigate the role of IKK in different disease models, including cancer, autoimmune diseases, and infectious diseases. Another direction is to develop more potent and selective inhibitors of IKK that can be used in clinical settings. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the regulation of cellular processes and the treatment of various diseases.

Synthesemethoden

1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole can be synthesized using a multi-step process starting from 4-bromo-2-methylbenzenesulfonyl chloride and 1H-benzimidazole. The first step involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with sodium hydroxide to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 1H-benzimidazole in the presence of a base such as potassium carbonate to form this compound.

Wissenschaftliche Forschungsanwendungen

1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole has been used in various scientific research studies to investigate the role of IKK in various cellular processes. For example, this compound has been shown to inhibit the activation of NF-κB in cancer cells, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also been used to study the role of IKK in the regulation of inflammation, immunity, and cell survival in various disease models, including rheumatoid arthritis, multiple sclerosis, and sepsis.

Eigenschaften

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-8-11(15)6-7-14(10)20(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDAYZVZMGVCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.